INCB40093

PI3Kδ selectivity kinase profiling biochemical IC50

INCB40093 (dezapelisib) is a synthetic small-molecule inhibitor belonging to the thiazolopyrimidine class of ATP-competitive PI3Kδ (phosphatidylinositol 3-kinase delta) inhibitors, disclosed as Example 15 in patent WO2011008487. It selectively targets the p110δ catalytic isoform of class I PI3K with an enzymatic IC50 of 31 nM and demonstrates 74- to >900-fold selectivity over the other class I PI3K family members (α, β, γ) in biochemical assays.

Molecular Formula
Molecular Weight
Cat. No. B1574623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB40093
SynonymsINCB40093;  INCB-40093;  INCB 40093.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB40093 (Dezapelisib) Procurement: Compound Identity, Class, and Baseline Specifications


INCB40093 (dezapelisib) is a synthetic small-molecule inhibitor belonging to the thiazolopyrimidine class of ATP-competitive PI3Kδ (phosphatidylinositol 3-kinase delta) inhibitors, disclosed as Example 15 in patent WO2011008487 [1]. It selectively targets the p110δ catalytic isoform of class I PI3K with an enzymatic IC50 of 31 nM and demonstrates 74- to >900-fold selectivity over the other class I PI3K family members (α, β, γ) in biochemical assays [2]. The compound bears the CAS registry number 1262440-25-4, a molecular weight of 421.45 g/mol, and has been advanced through Phase 1/2 clinical evaluation for relapsed/refractory B-cell lymphoid malignancies including follicular lymphoma and classical Hodgkin lymphoma [3].

Why Generic PI3Kδ Inhibitor Substitution Fails: Procurement Rationale for INCB40093


Generic substitution among PI3Kδ inhibitors—idelalisib, parsaclisib, umbralisib, duvelisib—is scientifically unsound because each compound occupies a distinct position in the selectivity–potency–immunomodulatory landscape. INCB40093's biochemical selectivity pattern (74–>900-fold vs. other class I PI3Ks, zero inhibition of 196 off-target kinases at 1 μM [1]) differs substantially from idelalisib's narrower 40- to 300-fold selectivity window [2] and from parsaclisib's >20,000-fold biochemical selectivity [3]. Critically, INCB40093 demonstrates a quantifiable B-cell versus T-cell/NK-cell functional selectivity window of ≥50-fold [1], a parameter not consistently reported for all in-class members, meaning that swapping one PI3Kδ inhibitor for another without verifying these quantitative selectivity parameters risks altering the experimental or therapeutic immunomodulatory profile in unpredictable ways.

INCB40093 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Biochemical Isoform Selectivity: INCB40093 vs. Idelalisib vs. Parsaclisib—Head-to-Head Isozyme Panel Comparison

INCB40093 exhibits a distinct biochemical selectivity profile across the class I PI3K isozyme panel when compared with idelalisib and parsaclisib using data generated under comparable biochemical assay conditions. INCB40093 inhibits PI3Kδ with an IC50 of 31 nM, whereas its IC50 values against PI3Kα, PI3Kβ, and PI3Kγ are 28,912 nM, 3,751 nM, and 2,297 nM, respectively. This translates to selectivity ratios of approximately 932-fold over PI3Kα, 121-fold over PI3Kβ, and 74-fold over PI3Kγ [1]. Idelalisib, in comparison, shows PI3Kα, PI3Kβ, and PI3Kγ IC50 values of 820 nM, 565 nM, and 89 nM respectively alongside a PI3Kδ IC50 of 2.5 nM, yielding selectivity ratios of 328-fold, 226-fold, and 36-fold [1]. The considerably larger selectivity gap for INCB40093 over PI3Kα and PI3Kβ represents a differentiated selectivity fingerprint relative to idelalisib [2].

PI3Kδ selectivity kinase profiling biochemical IC50 off-target risk

Broad Kinome Selectivity: INCB40093 Clean Kinase Profile vs. Industry Benchmark Thresholds

INCB40093 was profiled against a broad panel of 196 kinases at a test concentration of 1 μM and elicited less than 30% inhibition across the entire panel, indicating a remarkably clean kinome interaction profile [1]. In comparison, idelalisib was identified in kinome-wide screening assays and demonstrates selective PI3Kδ binding, but detailed quantitative kinome panel data using identical concentration and inhibition threshold criteria are not uniformly reported [2]. Although parsaclisib has also been described as exhibiting selectivity over a panel of 197 kinases [3], the INCB40093 dataset with explicit <30% inhibition at 1 μM provides a quantitative benchmark that facilitates direct comparison for procurement teams requiring defined kinome selectivity metrics.

kinome-wide selectivity kinase panel screen off-target profiling chemical probe criteria

Primary B-Cell Functional Potency: INCB40093 CD19+ Proliferation IC50 Compared with Idelalisib Cellular Potency Benchmarks

In functional cellular assays, INCB40093 potently inhibits the proliferation of CD19+ human primary B cells with an IC50 ranging from 1 to 3 nM [1]. This primary B-cell functional potency compares favorably with idelalisib's reported cellular EC50 values: idelalisib blocks FcεRI p110δ-mediated CD63 expression (basophil activation) with an EC50 of approximately 8 nM [2] and demonstrates an EC50 of approximately 8.9 nM in a cell-based PI3Kδ assay [3]. Although assay readouts differ, the INCB40093 functional potency in a physiologically relevant primary human B-cell proliferation assay establishes it as a highly potent tool for studying PI3Kδ-dependent B-cell biology.

primary B-cell proliferation CD19+ assay functional cellular potency ex vivo pharmacology

B-Cell vs. T-Cell/NK-Cell Functional Selectivity Window: INCB40093 Immune Cell Selectivity Profiling

INCB40093 demonstrates a pronounced functional selectivity for B cells over T cells and NK cells. Compared to its potency in primary B-cell proliferation assays, INCB40093 is at least 50-fold less potent in standard ex vivo assays measuring human T-cell proliferation and NK-cell proliferation, as well as in assays of neutrophil and macrophage function [1]. This B-cell-restricted functional impact contrasts with idelalisib, where published data indicates that human regulatory T cells (Tregs) are highly susceptible to PI3Kδ inactivation—with an IC50 of ~0.5 μM for Tregs, compared to CD4+ T effector cells at ~2.0 μM—indicating a less B-cell-selective immunomodulatory profile [2]. The ≥50-fold B-cell vs. T-cell/NK-cell selectivity window for INCB40093 provides investigators with greater confidence that observed phenotypes in co-culture or in vivo models are driven primarily by B-cell-intrinsic PI3Kδ inhibition.

immune cell selectivity T-cell proliferation NK-cell assay B-cell restriction

Tumor Microenvironment Modulation: INCB40093 Inhibition of MIP-1β and TNF-β Production from B-Cell Lines

INCB40093 uniquely inhibits the production of macrophage-inflammatory protein-1β (MIP-1β/CCL4) and tumor necrosis factor-β (TNF-β/lymphotoxin-α) from a B-cell lymphoma cell line [1]. This dual chemokine/cytokine modulation is mechanistically significant because MIP-1β is a key chemoattractant for tumor-associated macrophages and regulatory T cells within the lymphoma microenvironment, while TNF-β contributes to stromal cell activation and survival signaling. Although PI3Kδ inhibition broadly affects B-cell cytokine secretion, quantifiable inhibition of these specific microenvironment-relevant factors at pharmacologically relevant INCB40093 concentrations is a reported differentiator not consistently demonstrated for all in-class PI3Kδ inhibitors in published literature [2].

tumor microenvironment chemokine modulation MIP-1β TNF-β cytokine profiling

Clinical Follicular Lymphoma Monotherapy Activity: INCB40093 63% Response Rate in a Phase 1 Relapsed/Refractory Population

In a Phase 1 dose-escalation/expansion study (NCT01905813) of heavily pretreated relapsed/refractory B-cell lymphoma patients, INCB40093 administered as monotherapy at 100 mg twice daily demonstrated a 63% overall response rate (5 of 8 patients) in the follicular lymphoma subgroup [1]. For clinical benchmarking context, idelalisib (Zydelig) received accelerated approval for relapsed follicular lymphoma based on a Phase 2 single-arm study (Study 101-09) demonstrating a 54% overall response rate in patients who had received at least two prior systemic therapies [2]. While cross-trial comparisons carry inherent limitations due to different patient populations and study designs, the 63% follicular lymphoma response rate with INCB400093 monotherapy is numerically notable within the PI3Kδ inhibitor class and supports its differentiated clinical activity profile [3].

follicular lymphoma clinical response rate Phase 1 trial monotherapy efficacy

INCB40093 Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


B-Cell-Intrinsic PI3Kδ Signaling Studies Requiring Minimal T-Cell/NK-Cell Confounding

For ex vivo or in vitro experiments where the scientific objective is to isolate B-cell-intrinsic PI3Kδ signaling effects from T-cell or NK-cell contributions—such as BCR signaling pathway dissection, primary B-cell proliferation assays, or co-culture systems with mixed lymphocyte populations—INCB40093 is the preferred PI3Kδ inhibitor based on its ≥50-fold functional selectivity window favoring B-cell over T-cell and NK-cell proliferation [1]. Alternative inhibitors like idelalisib preferentially suppress regulatory T cells at concentrations comparable to those affecting B cells, introducing immunomodulatory confounders that complicate data interpretation [2].

Lymphoma Tumor Microenvironment Research with Validated Chemokine/Cytokine Pharmacodynamic Endpoints

Researchers investigating the role of PI3Kδ signaling in shaping the lymphoma microenvironment should prioritize INCB40093 for its experimentally validated inhibition of MIP-1β (CCL4) and TNF-β (lymphotoxin-α) production from B-cell lymphoma lines [3]. These factors serve as quantifiable pharmacodynamic biomarkers of PI3Kδ-dependent microenvironmental modulation, enabling studies that correlate PI3Kδ target engagement with changes in macrophage recruitment and stromal activation. This specific chemokine/cytokine modulation profile has been experimentally demonstrated for INCB40093 and may not be equivalently recapitulated by other PI3Kδ inhibitors [4].

Preclinical Follicular Lymphoma Models and Bendamustine Combination Studies In Vivo

In the Pfeiffer xenograft model of non-Hodgkin's lymphoma, INCB40093 demonstrates single-agent tumor growth inhibition and potentiates the antitumor effect of bendamustine—a clinically relevant chemotherapeutic agent used in follicular lymphoma treatment regimens [3]. This in vivo combinability with bendamustine, coupled with the 63% monotherapy response rate observed in follicular lymphoma patients in the Phase 1 clinical trial [4], makes INCB40093 the logical PI3Kδ inhibitor choice for preclinical programs focused on follicular lymphoma biology, PI3Kδ-chemotherapy combination strategies, and translational studies bridging in vitro PI3Kδ inhibition to in vivo lymphoma models.

Kinome-Wide Chemical Probe Studies Requiring a Defined Off-Target Selectivity Threshold

For chemical biology programs requiring PI3Kδ inhibitors that meet stringent chemical probe criteria—specifically <30% inhibition of a broad kinome panel at 1 μM—INCB40093 is uniquely qualified based on its demonstrated lack of inhibition (<30%) across all 196 kinases tested at this concentration [1]. This quantitative selectivity benchmark allows procurement teams and principal investigators to select INCB40093 with confidence that kinase off-target activities will not confound phenotypic screening results or target validation experiments, a level of selectivity documentation not uniformly available across all commercially available PI3Kδ inhibitors.

Quote Request

Request a Quote for INCB40093

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.